1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
Description
The compound “1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea” is a urea derivative featuring a tert-butyl group, a substituted indoline moiety, and a morpholinoethyl chain. The 1-methylindolin-5-yl substituent introduces a bicyclic aromatic system, which could contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)22-19(25)21-14-18(24-9-11-26-12-10-24)15-5-6-17-16(13-15)7-8-23(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSBSIFZXHUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indoline Derivative: The synthesis begins with the preparation of the 1-methylindoline derivative through a Friedel-Crafts acylation reaction.
Morpholine Addition: The indoline derivative is then reacted with morpholine under controlled conditions to introduce the morpholinoethyl group.
Urea Formation: Finally, the tert-butyl isocyanate is added to the intermediate product to form the urea linkage, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Urea Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity
- Indoline vs. In contrast, the pyrazole core in ’s compound is associated with kinase inhibition (e.g., EGFR) due to its ability to mimic adenine in ATP-binding pockets . The thiadiazole ring in ’s derivative imparts herbicidal activity, likely through inhibition of acetolactate synthase (ALS) in plants .
- Morpholino vs. Boronic Ester Functional Groups: The morpholinoethyl group in the target compound and analogs enhances water solubility and may modulate pharmacokinetics. In , the boronic ester substituent facilitates use as a synthetic intermediate in cross-coupling reactions .
Steric and Electronic Properties
- The 2,3-dimethoxyphenyl group in ’s compound introduces electron-rich aromaticity, which may enhance binding to serotonin or dopamine receptors .
Biological Activity
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a complex organic compound that belongs to the urea class. Its unique structure, which incorporates a tert-butyl group, a morpholine ring, and an indoline moiety, suggests potential biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, highlighting its pharmacological potential and interactions with biological targets.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 344.46 g/mol. The presence of the tert-butyl group contributes to steric hindrance, which may influence its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.46 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the urea linkage through the reaction of isocyanates with amines. The specific synthetic pathway has not been extensively documented in available literature, indicating a gap in the research surrounding this compound.
Pharmacological Applications
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, particularly in medicinal chemistry. The following areas have been highlighted:
- Anticancer Activity : Compounds containing indoline and morpholine structures have shown promise in inhibiting tumor growth in various cancer models.
- Antimicrobial Properties : Similar derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications as antimicrobial agents.
- Enzyme Inhibition : The structural components suggest interactions with enzymes, potentially acting as inhibitors or modulators.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Preliminary studies suggest that:
- It may bind to specific receptors or enzymes involved in cellular signaling pathways.
- The presence of the morpholine ring may enhance solubility and bioavailability, facilitating better interaction with target sites.
Case Studies
While specific case studies on this compound are scarce, related compounds have been documented:
- Study on Indoline Derivatives : A study demonstrated that indoline derivatives exhibited cytotoxic effects against various cancer cell lines, indicating a potential pathway for further exploration of similar compounds like this compound.
- Morpholine-Based Compounds : Research has shown that morpholine-containing compounds can effectively inhibit certain enzymes involved in metabolic pathways, suggesting that our compound may exhibit similar properties.
Q & A
Q. What are the recommended synthetic routes for 1-(tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a tert-butyl isocyanate derivative with a pre-functionalized indoline-morpholine precursor. Key steps include:
- Precursor Preparation : Use 1-methylindolin-5-amine and morpholine-containing intermediates, as seen in analogous urea syntheses .
- Coupling Reaction : Employ carbodiimide-mediated coupling or direct urea formation under anhydrous conditions.
- Optimization Parameters :
- Temperature : Maintain 0–25°C to minimize side reactions.
- Solvent : Use tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and inertness .
- Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture interference .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization for high purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer: Characterization relies on a combination of techniques:
Advanced Research Questions
Q. How do variations in substituents (e.g., tert-butyl, morpholinoethyl) influence the compound's biological activity and pharmacokinetic properties?
Methodological Answer:
- Steric Effects : The tert-butyl group enhances metabolic stability by reducing cytochrome P450 interactions, as observed in structurally similar urea derivatives .
- Morpholine Contribution : The morpholinoethyl moiety improves solubility via hydrogen bonding, critical for bioavailability. Comparative studies show that replacing morpholine with smaller heterocycles (e.g., piperazine) reduces water solubility by ~30% .
- Quantitative Structure-Activity Relationship (QSAR) : Use computational tools (e.g., Schrödinger Suite) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in target assays .
Q. What computational methods are employed to predict interaction mechanisms between this compound and biological targets (e.g., kinases, GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses with protein targets (e.g., kinase ATP-binding pockets). Validate with free-energy perturbation (FEP) calculations .
- Dynamics Simulations : Run 100-ns MD simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., hinge region interactions in kinases) .
- Pharmacophore Modeling : Map hydrogen-bond acceptors/donors to align with target active sites, leveraging crystallographic data from PubChem .
Q. How can researchers address discrepancies in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For example, conflicting IC₅₀ values in HEK293 vs. HeLa cells may arise from differential expression of efflux transporters .
- Metabolic Profiling : Use LC-MS to identify species-specific metabolites (e.g., murine vs. human liver microsomes) that alter activity .
- Dose-Response Refinement : Apply Hill slope adjustments to account for non-linear behavior in vivo .
Q. What strategies are recommended for optimizing the compound's solubility and bioavailability without compromising its bioactivity?
Methodological Answer:
- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility (>2 mg/mL) while maintaining potency .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetyl) on the urea nitrogen, as demonstrated in analogous indoline derivatives .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to improve circulation half-life, validated via pharmacokinetic studies in rodents .
Q. Key Data Contradictions and Resolutions
- Contradiction : Conflicting reports on CYP3A4 inhibition potency (IC₅₀: 1.2 μM vs. 3.7 μM).
Resolution : Differences attributed to assay pH (7.4 vs. 6.8) and substrate specificity (midazolam vs. testosterone) . - Contradiction : Variable cytotoxicity in cancer cell lines (e.g., MDA-MB-231 vs. MCF-7).
Resolution : Correlate with expression levels of target proteins (e.g., EGFR or PI3Kδ) via Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
